3-[5-Methyl-2-(methylsulfanyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid
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Overview
Description
3-[5-Methyl-2-(methylsulfanyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazolopyrimidines typically involves the cyclocondensation of 3-amino-1,2,4-triazoles with β-carbonyl-substituted compounds. For instance, the reaction of β-carbonyl-substituted 1H-benzo[f]chromenes with 3-amino-1,2,4-triazoles can yield triazolopyrimidines . The reaction mechanism often includes steps such as aza-Michael reaction, cyclodehydration, and retro-oxa-Michael reaction .
Industrial Production Methods
Industrial production methods for triazolopyrimidines may involve the use of microwave irradiation to enhance reaction rates and yields. This eco-friendly approach eliminates the need for catalysts and additives, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[5-Methyl-2-(methylsulfanyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, triethylamine, and various solvents such as chloroform and acetonitrile . Reaction conditions often involve refluxing the reactants to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl chlorides can yield ethyl derivatives of triazolopyrimidines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[5-Methyl-2-(methylsulfanyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Similar structure but with a hydroxyl group instead of a propanoic acid moiety.
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: Another triazolopyrimidine derivative with different functional groups.
Uniqueness
3-[5-Methyl-2-(methylsulfanyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H12N4O3S |
---|---|
Molecular Weight |
268.29 g/mol |
IUPAC Name |
3-(5-methyl-2-methylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid |
InChI |
InChI=1S/C10H12N4O3S/c1-5-6(3-4-7(15)16)8(17)14-9(11-5)12-10(13-14)18-2/h3-4H2,1-2H3,(H,15,16)(H,11,12,13) |
InChI Key |
SRXXIVHGCAQCEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)SC)CCC(=O)O |
Origin of Product |
United States |
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